molecular formula C11H24N2O B14216320 N,N'-bis(1-ethylpropyl)urea CAS No. 823235-98-9

N,N'-bis(1-ethylpropyl)urea

Cat. No.: B14216320
CAS No.: 823235-98-9
M. Wt: 200.32 g/mol
InChI Key: OAWZCSXMZJOOJG-UHFFFAOYSA-N
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Description

N,N'-bis(1-ethylpropyl)urea is a symmetrically substituted urea derivative characterized by two branched alkyl groups (1-ethylpropyl) attached to the nitrogen atoms of the urea core. This structural motif confers unique solubility and steric properties, making it valuable in materials science and coordination chemistry. Notably, it serves as a precursor or substituent in perylene diimide (PDI) derivatives, such as N,N'-bis(1-ethylpropyl)-perylene-3,4:9,10-bis(dicarboximide) (EP-PDI), which are critical in organic photovoltaics (OPVs) and Langmuir-Blodgett films . Its branched alkyl chains enhance solubility in organic solvents like chloroform, facilitating processing in thin-film devices .

Properties

CAS No.

823235-98-9

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

1,3-di(pentan-3-yl)urea

InChI

InChI=1S/C11H24N2O/c1-5-9(6-2)12-11(14)13-10(7-3)8-4/h9-10H,5-8H2,1-4H3,(H2,12,13,14)

InChI Key

OAWZCSXMZJOOJG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)NC(CC)CC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-ethylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated ureas.

Mechanism of Action

The mechanism of action of N,N’-bis(1-ethylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent-Driven Property Variations

The table below compares N,N'-bis(1-ethylpropyl)urea with other urea derivatives based on substituent groups, applications, and key properties:

Compound Name Substituents Molecular Formula Key Applications/Properties References
This compound Branched alkyl (1-ethylpropyl) C₁₄H₂₈N₂O PDI-based OPVs, Langmuir films, fluorescence
N,N'-Methylenebis(urea) Methylene (-CH₂-) C₃H₈N₄O₂ Unknown; limited toxicological data available
1,3-bis(3-hydroxypropyl)urea Hydroxyalkyl (-CH₂CH₂CH₂OH) C₇H₁₆N₂O₃ Hydrogel formation, biomedical applications
N,N'-bis[4-(1-methylethyl)phenyl]urea Aromatic (4-isopropylphenyl) C₁₉H₂₄N₂O Potential use in polymer stabilization
Key Observations:
  • Solubility: Branched alkyl chains in this compound improve solubility in nonpolar solvents compared to aromatic derivatives like N,N'-bis[4-(1-methylethyl)phenyl]urea, which exhibit stronger π-π interactions .
  • Electronic Properties : When incorporated into PDIs, the ethylpropyl groups in EP-PDI reduce aggregation, enhancing charge transport in OPVs. In contrast, unsubstituted PDIs suffer from poor solubility and device efficiency .
  • Synthetic Complexity : Functionalization of This compound into isocyanide derivatives (e.g., CN-PDI ) requires multi-step nitration, reduction, and dehydration, reflecting higher reactivity compared to simpler ureas like N,N'-Methylenebis(urea) .

Functional Derivatives in Materials Science

Perylene Diimide (PDI) Derivatives
  • EP-PDI : Exhibits strong absorption in the visible spectrum (λmax ≈ 500 nm) and fluorescence quantum yields >80%, critical for light-harvesting in OPVs. Ternary blends with PTB7 and PC71BM achieve indoor photovoltaic efficiencies of 12–15% .
  • CN-PDI : The isocyanide derivative forms stable Langmuir films with tunable molecular orientation, enabling precise control over optoelectronic properties in thin-film devices .
Comparison with Non-Urea PDIs

PDIs with non-urea substituents (e.g., alkyl or aryl groups) typically show lower thermal stability and fluorescence efficiency due to weaker electron-donating effects compared to urea-linked derivatives .

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